4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug development, and chemical biology. In
Scientific Research Applications
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to exhibit potent inhibitory activity against several cancer cell lines, making it a promising candidate for the development of anticancer drugs. In chemical biology, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been used as a tool compound to study protein-protein interactions and enzyme activity. Additionally, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been investigated for its potential applications in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it has been suggested that 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide may exert its biological effects by binding to specific target proteins and modulating their activity. For example, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and cell survival.
Biochemical and Physiological Effects
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. In addition, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has also been shown to inhibit the activity of PARP, which may lead to DNA damage and cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is its potent inhibitory activity against cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to exhibit good selectivity towards its target proteins, minimizing off-target effects. However, one of the main limitations of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is its limited solubility in aqueous solutions, which may pose challenges in its application in biological systems.
Future Directions
There are several future directions that can be explored in the study of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide. One possible direction is the development of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide's potential applications in combination therapies with other anticancer drugs. Additionally, the identification of new target proteins for 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide may lead to the development of new therapeutic strategies for cancer treatment. Finally, the development of new materials and sensors based on 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide may lead to new technological applications.
Synthesis Methods
4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide can be synthesized through a multi-step reaction process that involves the use of various chemical reagents and catalysts. The first step involves the preparation of 2-(trifluoromethyl)benzoyl chloride, which is then reacted with 5-methyl-1H-1,2,3-triazole in the presence of a base to yield 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide.
properties
IUPAC Name |
4-(5-methyltriazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O/c1-11-10-21-23-24(11)13-8-6-12(7-9-13)16(25)22-15-5-3-2-4-14(15)17(18,19)20/h2-10H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWIKDODAHKEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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